

Molecular weight of Diethyl 2-(prop-2-yn-1-yl)malonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 2-(prop-2-yn-1-yl)malonate*

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An In-depth Technical Guide to **Diethyl 2-(prop-2-yn-1-yl)malonate**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethyl 2-(prop-2-yn-1-yl)malonate**, a versatile bifunctional reagent crucial in modern organic synthesis. With a molecular weight of 198.22 g/mol, this compound integrates the classic reactivity of a malonic ester with the high utility of a terminal alkyne. This unique combination makes it a valuable building block for synthesizing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust protocol for its synthesis and purification, explores its key reactions with mechanistic insights, and discusses its applications in research and drug development. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction to Diethyl 2-(prop-2-yn-1-yl)malonate

Diethyl 2-(prop-2-yn-1-yl)malonate, also known as diethyl propargylmalonate, is an organic compound that serves as a powerful intermediate in synthetic chemistry. Its structure is characterized by two primary functional moieties:

- The Diethyl Malonate Core: The ester groups activate the adjacent methylene position. While this compound is already mono-substituted, the remaining alpha-hydrogen is acidic and can be removed to allow for a second alkylation, offering a pathway to quaternary carbon centers. Furthermore, the malonate group can undergo hydrolysis and decarboxylation to yield a substituted carboxylic acid.
- The Terminal Alkyne (Propargyl Group): This functional group is of immense importance in contemporary chemical synthesis. It is a key substrate for a variety of high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of the malonate-derived fragment to other molecules, making it invaluable for drug conjugation, probe synthesis, and materials science.

The combination of these features in a single molecule provides chemists with a strategic tool for introducing both a propargyl handle and a latent carboxylic acid functionality into a target structure.

Physicochemical Properties

The fundamental properties of **Diethyl 2-(prop-2-yn-1-yl)malonate** are summarized below, providing essential data for its use in experimental design.

Property	Value	Source(s)
IUPAC Name	diethyl 2-prop-2-ynylpropanedioate	[1]
Synonyms	Diethyl propargylmalonate, 2-Propynylmalonic acid diethyl ester	[1]
CAS Number	17920-23-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1] [2] [3]
Molecular Weight	198.22 g/mol	[1] [2] [3]
Appearance	Liquid	[3]
InChIKey	FKXOELIKVUIBLP-UHFFFAOYSA-N	[1] [3]
Storage Conditions	Room temperature, sealed in a dry environment	[2] [3]

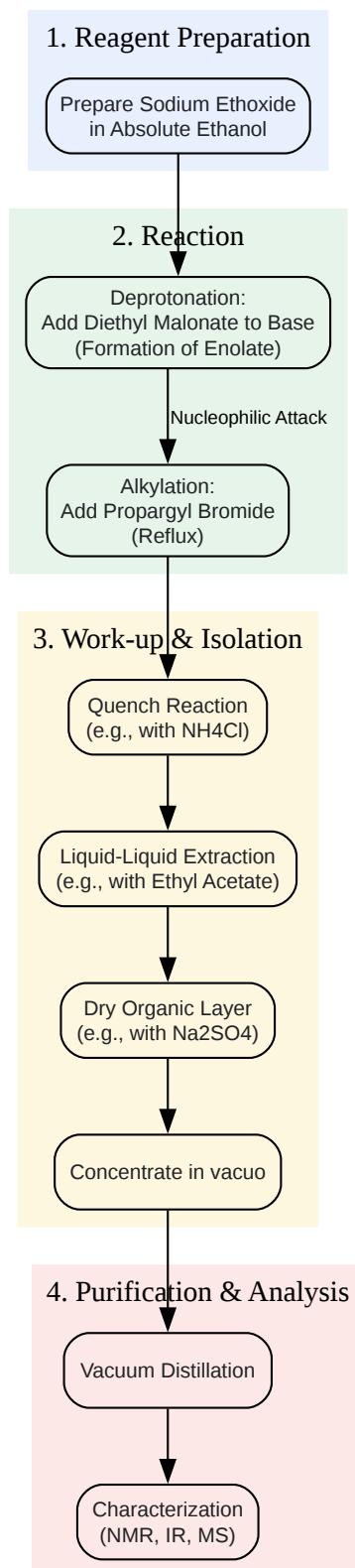
Synthesis and Purification

The synthesis of **Diethyl 2-(prop-2-yn-1-yl)malonate** is a classic example of malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction.

Synthesis Principle

The reaction proceeds via the alkylation of diethyl malonate. The α -hydrogen of diethyl malonate is sufficiently acidic ($pK_a \approx 13$) to be deprotonated by a moderately strong base, such as sodium ethoxide. This deprotonation generates a resonance-stabilized enolate ion, which acts as a potent nucleophile. The subsequent introduction of an alkylating agent, in this case, propargyl bromide, results in a nucleophilic substitution (S_N2) reaction, where the enolate attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion and forming the desired product.

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of **Diethyl 2-(prop-2-yn-1-yl)malonate**.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for malonic ester alkylation.[4][5]

Reagents:

- Sodium metal
- Absolute Ethanol (200 proof)
- Diethyl malonate
- Propargyl bromide (80% in toluene is common)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pieces (1.0 eq) to chilled absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux until all sodium has dissolved.
 - Causality: Absolute ethanol is critical to prevent the formation of sodium hydroxide, which could cause unwanted saponification of the ester. The inert atmosphere prevents the reactive sodium from oxidizing.
- Deprotonation: Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the sodium enolate.[4]

- **Alkylation:** Add propargyl bromide (1.05 eq) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting malonate is consumed.
 - **Causality:** The initial low temperature controls the exothermic alkylation reaction. Refluxing drives the S_N2 reaction to completion.
- **Work-up:** Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield **Diethyl 2-(prop-2-yn-1-yl)malonate** as a clear liquid.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Key Reactions and Mechanistic Insights

The synthetic utility of **Diethyl 2-(prop-2-yn-1-yl)malonate** stems primarily from the reactivity of its terminal alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent "click chemistry" transformation. It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and proceeds under mild

conditions, often in aqueous systems, making it ideal for bioconjugation and drug discovery applications. For drug development professionals, this provides a reliable method to link the malonate-containing fragment to a biomolecule, a fluorescent tag, or another drug scaffold containing an azide group.

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- To cite this document: BenchChem. [Molecular weight of Diethyl 2-(prop-2-yn-1-yl)malonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099404#molecular-weight-of-diethyl-2-prop-2-yn-1-yl-malonate>

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